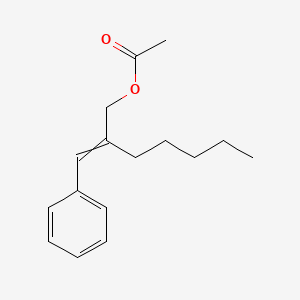

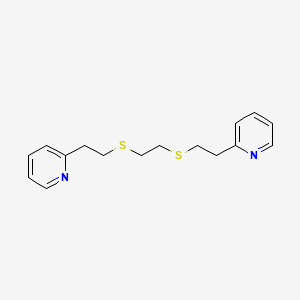

![molecular formula C13H15N3 B1330559 7,8,9,10-四氢-6H-氮杂苯并[2,1-b]喹唑啉-12-亚甲基胺 CAS No. 58314-93-5](/img/structure/B1330559.png)

7,8,9,10-四氢-6H-氮杂苯并[2,1-b]喹唑啉-12-亚甲基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is a derivative of the azepinoquinazoline family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from simple precursors. For instance, the synthesis of 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride was achieved starting from 3,5-dichloroaniline. This process included a regio-controlled preparation of 4,6-dichloroanthranilic acid using protected aniline and t-butyllithium/tetramethylethylenediamine, followed by carboxylation and subsequent condensation and reduction steps to construct the quinazoline monochloride .

Molecular Structure Analysis

The molecular structures of compounds within this family are characterized by the presence of a fused ring system that includes a quinazoline moiety. X-ray crystallography has been utilized to determine the structures of related compounds, ensuring the accuracy of the synthesized structures and providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and reductions. For example, the synthesis of 5-Methyl-7, 8, 9, 10-tetrahydro-5H-azepino[1, 2-α]benzimidazol-7-one involved the treatment of a benzimidazolium iodide with 1,1'-carbonyldiimidazole in the presence of triethylamine, followed by a rearrangement under reflux conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple heteroatoms within the ring systems can affect their electronic properties, solubility, and reactivity. The high radiochemical purity of the synthesized quinazoline monochloride, as mentioned in one of the studies, suggests that these compounds can be synthesized with a high degree of specificity and purity, which is crucial for potential pharmaceutical applications .

科学研究应用

镇咳作用

氮杂苯并[2,1-b]喹唑啉酮,包括与 7,8,9,10-四氢-6H-氮杂苯并[2,1-b]喹唑啉-12-亚甲基胺密切相关的化合物,已显示出显着的镇咳活性。使用豚鼠的柠檬酸诱导咳嗽模型合成和评估了这些化合物。它们显着降低了咳嗽频率并增加了咳嗽潜伏期,其中一种变体的效果与可待因相当 (Nepali 等人,2011)。

抗癌潜力

7,8,9,10-四氢氮杂苯并[2,1b]喹唑啉-12(6H)-酮 (TAZQ) 是紫堇碱的合成类似物,据报道具有抗癌特性,目前正在进行临床前研究。已经开发了一种经过验证的反相高效液相色谱 (RP-HPLC) 方法用于其分析和稳定性评估,突出了其在抗癌研究领域的重要性 (Sharma 等人,2016)。

抗哮喘活性

该化合物已显示出有效的抗哮喘活性,特别是与氨溴索联合使用时。该研究发现,该化合物显着抑制了卵白蛋白诱导的气道高反应性,并减少了嗜酸性粒细胞浸润到肺中,表明其在哮喘治疗中的潜力 (Bande 等人,2012)。

免疫药理特性

对该化合物免疫药理特性的研究表明,它显着减少了早期和迟发性超敏反应。它还显示出剂量相关的减少大鼠佐剂性关节炎的发生,表明其潜在的免疫调节作用 (Sharma 等人,1992)。

在乙酰胆碱受体活性中的作用

研究了该化合物与烟碱型乙酰胆碱受体的相互作用,发现它通过增加微型终板电位的幅度和上升时间等参数来改变突触活性。这表明其在神经学研究或治疗中的潜在应用 (Ros 等人,2000)。

属性

IUPAC Name |

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-13-10-6-3-4-7-11(10)15-12-8-2-1-5-9-16(12)13/h3-4,6-7,14H,1-2,5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBGVEITZMQLIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=N)N2CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311977 |

Source

|

| Record name | MLS003115295 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58314-93-5 |

Source

|

| Record name | MLS003115295 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115295 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。